5-Bromo-2-nitropyridine

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Dual-purpose building block: the precise 2-nitro-5-bromo regioisomer required for Palbociclib's pyrido[2,3-d]pyrimidine scaffold synthesis. As Palbociclib Impurity 63, this is the only acceptable standard for ANDA method validation. The 5-bromo group enables Sonogashira coupling; the 2-nitro group activates SNAr. Substitution with regioisomers (e.g., 3-bromo-2-nitropyridine) alters reactivity and jeopardizes regulatory compliance. Rely on validated, scalable production protocols — not risky analogs.

Molecular Formula C5H3BrN2O2
Molecular Weight 202.99 g/mol
CAS No. 39856-50-3
Cat. No. B047719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitropyridine
CAS39856-50-3
Synonyms2-Nitro-5-bromopyridine;  3-Bromo-6-nitropyridine
Molecular FormulaC5H3BrN2O2
Molecular Weight202.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
InChIKeyATXXLNCPVSUCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-nitropyridine: Core Properties and Industrial Relevance for Strategic Sourcing


5-Bromo-2-nitropyridine (CAS 39856-50-3) is a halogenated nitroheterocycle serving as a pivotal building block in pharmaceutical and agrochemical synthesis [1]. Its pyridine core, bearing both an electron-withdrawing nitro group at the 2-position and a reactive bromine atom at the 5-position, enables sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling chemistries . The compound is a crystalline solid with a melting point of 148-150 °C and exhibits slight solubility in chloroform and methanol . Notably, it is recognized as Palbociclib Impurity 63, underscoring its significance in the quality control of commercial CDK4/6 inhibitors [2].

Procurement Alert: Why Generic 5-Bromo-2-nitropyridine Substitution Is Not Trivial


Substituting 5-bromo-2-nitropyridine with close regioisomers (e.g., 3-bromo-2-nitropyridine) or alternative halides (e.g., 5-chloro-2-nitropyridine) is not straightforward due to distinct electronic and steric profiles that govern reaction outcomes. The 2-nitro-5-bromo substitution pattern imparts a specific activation profile for SNAr and cross-coupling that is not replicated by other isomers, leading to divergent reactivity and regioselectivity [1]. Furthermore, the compound's established role as a regulatory impurity (Palbociclib Impurity 63) mandates the use of precisely this isomer, not an analog, for analytical method validation [2]. Additionally, robust, reproducible, and safe large-scale production protocols have been specifically developed and validated for this compound, addressing initial issues of low conversion and high impurity content [3]. These factors collectively render generic substitution a high-risk proposition.

5-Bromo-2-nitropyridine: Comparative Quantitative Evidence for Informed Procurement


Regioselective Synthesis: Superior Precursor Ratio for 5-Bromo-2-nitropyridine

The synthesis of 5-bromo-2-nitropyridine proceeds via a highly regioselective N-bromosuccinimide (NBS) bromination of 2-aminopyridine, yielding the key intermediate 5-bromo-2-aminopyridine with a regioselectivity ratio of >20:1 over other isomers . This high selectivity directly impacts the purity and yield of the final 5-bromo-2-nitropyridine, distinguishing its synthetic route from less selective methods that would require extensive purification.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediates

Critical Toxicological Profile: Quantified Risk of Methemoglobinemia

5-Bromo-2-nitropyridine presents a specific and severe toxicological hazard, with documented acute poisoning leading to methemoglobinemia and delayed encephalopathy following dermal and respiratory exposure [1]. In a reported case, a 40-year-old male exposed to a leak developed rapid onset of symptoms including diffuse cyanosis and coma, with methemoglobin levels reaching 51.8% [1]. This level is significantly above the normal range (<1.5%) and is associated with severe tissue hypoxia.

Occupational Safety Toxicology Industrial Hygiene

Validated Large-Scale Process: Robustness and Safety Profile Over Initial Lab-Scale Methods

Initial laboratory-scale synthesis of 5-bromo-2-nitropyridine via hydrogen peroxide oxidation suffered from low conversion, high impurity content, and poor reproducibility [1]. A subsequent, dedicated process development effort, incorporating reaction and adiabatic calorimetry for safety studies, resulted in a robust and reproducible large-scale protocol [1]. This process validation differentiates the compound's current manufacturing status from its earlier, less reliable synthetic history, ensuring consistent quality and safety at commercial scales.

Process Development Scale-Up Safety Engineering

Molecular Geometry Comparison: Distinct Planar Structure vs. 2-Nitropyridine

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that both 5-bromo-2-nitropyridine and the unsubstituted 2-nitropyridine are planar molecules, but the presence of the bromine atom at the 5-position introduces distinct electronic and vibrational properties [1]. This structural and electronic difference is fundamental to its unique reactivity profile in cross-coupling reactions compared to 2-nitropyridine.

Computational Chemistry Spectroscopy Molecular Modeling

Regulatory Distinction: Palbociclib Impurity 63 vs. Impurity 61

5-Bromo-2-nitropyridine is officially designated as Palbociclib Impurity 63, while its N-oxide derivative is classified as Palbociclib Impurity 61 [1][2]. This regulatory distinction is critical for analytical method development and quality control in the production of the breast cancer drug Palbociclib (Ibrance®). Procuring the correct impurity reference standard is non-negotiable for compliance with pharmacopoeial and regulatory guidelines.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

5-Bromo-2-nitropyridine: Optimal Application Scenarios Based on Verified Evidence


Pharmaceutical Intermediate in CDK4/6 Inhibitor Synthesis (e.g., Palbociclib)

5-Bromo-2-nitropyridine serves as a direct precursor in the synthesis of the blockbuster breast cancer drug Palbociclib. Its specific 2-nitro-5-bromo substitution pattern is essential for the construction of the drug's core pyrido[2,3-d]pyrimidine scaffold [1]. Furthermore, its designation as Palbociclib Impurity 63 makes it an indispensable analytical reference standard for ensuring drug purity and safety during manufacturing and quality control .

Building Block for TIE-2 and VEGFR-2 Kinase Inhibitors

This compound is a key reagent in the synthesis of novel benzimidazole derivatives, which have been identified as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors [1]. These receptors are critical targets in anti-angiogenic cancer therapies, making 5-bromo-2-nitropyridine a strategic starting material for medicinal chemistry programs focused on these pathways.

Synthesis of 5-Nitro-2-ethynylpyridine Derivatives via Sonogashira Coupling

The bromine atom at the 5-position of 5-bromo-2-nitropyridine is a versatile handle for palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction with terminal acetylenes. This allows for the efficient synthesis of substituted 5-nitro-2-ethynylpyridines [1], which are valuable intermediates in the preparation of more complex heterocyclic systems and materials.

Precursor for Aminopyridine Derivatives via SNAr and Reduction

The electron-withdrawing nitro group at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of the bromine atom with various nucleophiles, such as amines [1]. Subsequent reduction of the nitro group yields highly substituted aminopyridine derivatives , which are privileged scaffolds in numerous pharmaceutical and agrochemical compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.